4-(Butanoylamino)benzamide

Description

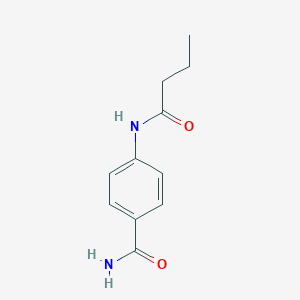

4-(Butanoylamino)benzamide is a benzamide derivative characterized by a butanoyl group attached to the amino moiety of the benzamide core. Benzamide derivatives are widely studied for their biological activities, including antifungal, anticancer, and enzyme-inhibitory effects, depending on substituent groups .

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-(butanoylamino)benzamide |

InChI |

InChI=1S/C11H14N2O2/c1-2-3-10(14)13-9-6-4-8(5-7-9)11(12)15/h4-7H,2-3H2,1H3,(H2,12,15)(H,13,14) |

InChI Key |

ZEKMJKOERBMIGH-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)N |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazole Benzamides (LMM5 and LMM11)

Key Features :

- LMM5 : Contains a 4-methoxyphenylmethyl and benzyl(methyl)sulfamoyl group.

- LMM11 : Features a furan-2-yl and cyclohexyl(ethyl)sulfamoyl group.

Comparison : - Both exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition.

- The sulfamoyl and methoxy substituents enhance target binding but may reduce solubility compared to 4-(Butanoylamino)benzamide’s simpler butanoyl group .

Thiophene-Modified Benzamide ()

Key Features :

- Substituent: 4-((thiophen-2-yl-methylene)amino) group. Comparison:

- Unlike the aliphatic butanoyl chain, this modification may enhance electronic delocalization, altering metabolic stability .

Bicalutamide-Related Benzamides ()

Key Features :

- Fluorophenyl and sulfonyl groups.

Comparison : - Bicalutamide derivatives act as androgen receptor antagonists. The electron-withdrawing sulfonyl group contrasts with the electron-donating butanoylamino moiety, affecting receptor affinity and pharmacokinetics .

Nitro-Substituted Benzamide ()

Key Features :

- 4-nitrobenzamido and methoxy groups.

Comparison : - This contrasts with the butanoyl group’s metabolic susceptibility to esterases or amidases .

Momelotinib Dihydrochloride ()

Key Features :

- Cyanomethyl and pyrimidinyl substituents. Comparison:

- Momelotinib is a kinase inhibitor for myeloproliferative neoplasms. The pyrimidine ring enables ATP-binding pocket interactions, a feature absent in this compound, which lacks heteroaromatic systems .

Amino-Methoxy Benzamide ()

Key Features :

- 4-amino and 2-methoxy groups. Comparison:

- The amino group improves aqueous solubility via hydrogen bonding, whereas the butanoyl chain may increase lipophilicity, favoring membrane permeability but risking slower renal clearance .

Data Table: Comparative Overview

Pharmacokinetic and Mechanistic Insights

- Metabolism : Aliphatic amides are prone to hydrolysis by amidases, whereas sulfamoyl or heterocyclic groups (e.g., oxadiazoles) may resist enzymatic degradation, prolonging half-life .

- Target Specificity: Bulky substituents (e.g., LMM5’s methoxyphenyl) enhance enzyme inhibition but may reduce bioavailability, whereas smaller groups (e.g., butanoyl) offer balanced properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.